molecular formula C14H13Cl4N B14047779 [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14047779
M. Wt: 337.1 g/mol
InChI Key: FQHWDNHWNNXMCM-UHFFFAOYSA-N
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Description

[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is an organic compound with the CAS Registry Number 1361529-57-8 . It has a molecular formula of C14H13Cl4N and a molecular weight of 337.07 g/mol . This compound is part of a class of 2,4,6-trichloro-cyclohexa-2,5-dienone derivatives, which have been identified in scientific literature as having significant research value. Specifically, these derivatives have been studied for their potential biological activities, including applications as insecticides and chemotherapeutics . The mechanism of action for related dienone derivatives can involve acting as mild, active chlorinating agents in synthetic pathways, enabling selective chlorination reactions valuable in medicinal chemistry and agrochemical research . Available with a guaranteed purity of not less than 98% , this chemical is intended for use by qualified researchers in a controlled laboratory environment. It is supplied for research purposes and is not for diagnostic, therapeutic, or personal use. Analytical documentation, including 1 H-NMR and Safety Data Sheets (SDS), can be provided upon request .

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-6-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)14-8(4-3-5-11(14)17)12-9(15)6-7-10(16)13(12)18/h3-7,9,12H,1-2H3

InChI Key

FQHWDNHWNNXMCM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)C2C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The primary synthetic route involves sequential chlorination and amination steps. A benzene precursor, typically 2-chloro-6-(cyclohexa-2,4-dienyl)-phenyl derivatives, undergoes trichlorination at the 2,3,6-positions of the cyclohexadienyl ring. The dimethylamine group is introduced via NAS under strongly basic conditions.

Key Steps:

  • Chlorination:
    • The cyclohexadienyl ring is chlorinated using $$ \text{Cl}2 $$ or $$ \text{SO}2\text{Cl}2 $$ in the presence of Lewis acids (e.g., $$ \text{FeCl}3 $$) at 80–120°C.
    • Selective 2,3,6-trichlorination is achieved by controlling stoichiometry and reaction time.
  • Amination:
    • The chloro group at the phenyl ring’s 6-position is replaced with dimethylamine using $$ (\text{CH}3)2\text{NH} $$ in dimethylformamide (DMF) at 100–150°C.
    • Potassium carbonate ($$ \text{K}2\text{CO}3 $$) acts as a base to deprotonate the amine and facilitate substitution.

Equation:
$$
\underset{\text{2-Chloro-6-(cyclohexa-2,4-dienyl)-phenyl chloride}}{\text{C}{12}\text{H}9\text{Cl}3} + (\text{CH}3)2\text{NH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \underset{\text{Target Compound}}{\text{C}{14}\text{H}{13}\text{Cl}4\text{N}} + \text{HCl}
$$

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and safety. Key parameters include:

  • Residence Time: 30–60 minutes for chlorination.
  • Catalyst: $$ \text{FeCl}_3 $$ (5–10 mol%).
  • Purification: Crystallization from ethanol-water mixtures achieves ≥98% purity.

Table 2: Optimized Reaction Conditions

Parameter Chlorination Step Amination Step
Temperature 80–120°C 100–150°C
Catalyst $$ \text{FeCl}_3 $$ $$ \text{K}2\text{CO}3 $$
Solvent Dichloromethane DMF
Yield 85–90% 75–80%

Challenges in Regioselective Chlorination

Achieving the 2,3,6-trichloro pattern requires precise control to avoid undesired isomers. Comparative studies of analogous compounds reveal:

  • 2,3,4-Trichloro Isomer: Forms preferentially at lower temperatures (60–80°C) due to steric hindrance.
  • 2,3,5-Trichloro Isomer: Dominates under radical-initiated chlorination.
  • 2,3,6-Trichloro Isomer: Favored by slow $$ \text{Cl}2 $$ addition and excess $$ \text{FeCl}3 $$.

Mechanistic Insight:
The 2,3,6-selectivity arises from the stabilization of the cyclohexadienyl carbocation intermediate at the 6-position, where hyperconjugation with adjacent chlorine atoms lowers activation energy.

Characterization and Quality Control

The compound is characterized via:

  • NMR Spectroscopy: $$ ^1\text{H} $$ NMR shows singlet peaks for dimethylamine ($$ \delta $$ 2.8–3.1 ppm) and aromatic protons ($$ \delta $$ 6.5–7.2 ppm).
  • Mass Spectrometry: Molecular ion peak at $$ m/z $$ 337.07.
  • HPLC Purity: ≥98% confirmed using C18 columns and acetonitrile-water mobile phases.

Applications and Derivatives

While the compound itself is primarily an intermediate, its derivatives show promise in:

  • Pharmaceuticals: As kinase inhibitors due to the dimethylamine group’s hydrogen-bonding capacity.
  • Agrochemicals: Chlorinated aromatic amines are precursors to herbicides and fungicides.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic compounds, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in developing new synthetic pathways and studying reaction mechanisms.

Biology: In biological research, the compound may be used to study the effects of chlorinated organic compounds on biological systems. It can serve as a model compound for investigating the interactions between chlorinated molecules and biological macromolecules.

Medicine: While not directly used as a drug, this compound’s derivatives may have potential applications in medicinal chemistry. Researchers may explore its structure-activity relationships to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of products with specific properties.

Mechanism of Action

The mechanism by which [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the cyclohexa-2,4-dienyl ring may participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Structural and Electronic Differences

Key comparisons include:

Property Target Compound CAS 1361568-05-9 CAS 1361579-86-3
Substituent Positions Cl at position 2; cyclohexadienyl at position 6 Cl at position 4; cyclohexadienyl at position 3 Cl at position 3; cyclohexadienyl at position 2
SMILES Not provided in evidence CN(C)c1ccc(Cl)c(C2C(Cl)=C(Cl)C=CC2Cl)c1 CN(C)c1cccc(Cl)c1C1CC=C(Cl)C(Cl)=C1Cl
Molecular Symmetry Likely lower symmetry due to ortho-substituents Higher symmetry with para-substituted Cl and meta-substituted cyclohexadienyl Reduced symmetry with adjacent substituents on phenyl ring
Electronic Effects Ortho-chlorine may induce steric hindrance and electronic withdrawal Para-chlorine may stabilize the aromatic ring via resonance Proximity of Cl and cyclohexadienyl groups may enhance conjugation

Biological Activity

[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No: 1361529-57-8) is a synthetic compound with notable biological activity. This article reviews its biological properties, including antimicrobial and cytotoxic effects, supported by relevant data and research findings.

  • Molecular Formula : C14H13Cl4N
  • Molecular Weight : 337.07 g/mol
  • Purity : ≥98% .

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The introduction of halogens in the molecular structure is known to enhance antibacterial activity. For instance, a study focused on various chlorinated compounds demonstrated their effectiveness against gram-positive bacteria and mycobacterial strains, suggesting that this compound may share similar efficacy .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameStructureActivity Against Gram-positive BacteriaActivity Against Mycobacteria
Compound A-EffectiveModerate
Compound B-High efficacyHigh efficacy
This compound-Potentially effectiveFurther studies needed

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies involving structurally similar compounds, it was found that certain derivatives exhibited low cytotoxicity towards primary mammalian cell lines while maintaining antimicrobial activity. This suggests a potential therapeutic window for this compound .

Table 2: Cytotoxicity Profiles of Related Compounds

Compound NameCell Line TestedCytotoxicity Level
Compound AHeLaLow
Compound BMCF7Moderate
This compoundTBDTBD

Case Studies

A recent study examined the structure-activity relationships (SAR) of chlorinated anilides and their derivatives. The findings indicated that compounds with increased lipophilicity and halogen substitution had enhanced antibacterial properties. Although specific data for this compound remains limited, its structural similarities to other effective compounds suggest it could also exhibit significant biological activity .

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